2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of bromine, chlorine, and methoxy groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of 2-(2-bromo-4-chlorophenoxy)acetohydrazide: This intermediate is synthesized by reacting 2-bromo-4-chlorophenol with chloroacetic acid, followed by the addition of hydrazine hydrate.
Condensation Reaction: The intermediate is then subjected to a condensation reaction with 2-hydroxy-4-methoxybenzaldehyde under acidic or basic conditions to form the final product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-bromo-4-chlorophenoxy)acetohydrazide
- 2-(2-bromo-4-chlorophenoxy)acetic acid
- 2-(2-bromo-4-chlorophenoxy)acetyl chloride
Uniqueness
2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]acetohydrazide is unique due to the presence of both bromine and chlorine atoms, as well as the methoxy and hydrazide functional groups
Properties
Molecular Formula |
C16H14BrClN2O4 |
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Molecular Weight |
413.6 g/mol |
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)-N-[(E)-(2-hydroxy-4-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H14BrClN2O4/c1-23-12-4-2-10(14(21)7-12)8-19-20-16(22)9-24-15-5-3-11(18)6-13(15)17/h2-8,21H,9H2,1H3,(H,20,22)/b19-8+ |
InChI Key |
JRHIBEMOWZYWFG-UFWORHAWSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Br)O |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Br)O |
Origin of Product |
United States |
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